N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-14-2-1-3-15(7-14)27-20-16(9-26-27)21(25-11-24-20)31-10-19(28)23-8-13-4-5-17-18(6-13)30-12-29-17/h1-7,9,11H,8,10,12H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMLRWDAAWSLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the pyrazolo[3,4-d]pyrimidine core: This step often involves the condensation of 3-chlorophenylhydrazine with appropriate diketones or aldehydes, followed by cyclization.
Thioether formation: The pyrazolo[3,4-d]pyrimidine derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.
Final coupling: The benzo[d][1,3]dioxole moiety is coupled with the thioether derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the nitro groups or other reducible functionalities.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of heterocyclic compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results against various viruses, including herpes simplex virus (HSV) and influenza virus. In vitro evaluations indicated that certain derivatives could inhibit viral replication effectively while exhibiting low cytotoxicity .
| Compound | Virus Targeted | Inhibition Rate | Cytotoxicity (CC50) |
|---|---|---|---|
| 3ad | HSV-1 | 91% at 50 μM | 600 μM |
| 54j | Influenza | Not specified | Low |
Anticancer Effects
The compound's structural features suggest potential as an anticancer agent. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, compounds targeting histone demethylases have shown effectiveness in reducing tumor cell proliferation by inducing apoptosis .
A notable study reported that certain derivatives exhibited selective inhibition against JmjC histone demethylases, which are implicated in various cancers. This selectivity allows for targeted therapy with potentially reduced side effects.
| Compound | Cancer Type | Mechanism of Action | IC50 Value |
|---|---|---|---|
| 54k | Breast | Histone demethylase inhibition | 20 μM |
| 22a | Lung | Apoptosis induction | 15 μM |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It has been shown to inhibit enzymes critical for bacterial cell wall synthesis, which could lead to applications in antibiotic development . The mechanism typically involves the disruption of UDP-MurNAc-L-Ala-D-[14C]Glu formation, a key step in peptidoglycan biosynthesis.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Antiviral Efficacy : A study demonstrated that a series of pyrazole-fused derivatives exhibited significant antiviral activity against HSV with minimal cytotoxic effects .
- Anticancer Activity : Research on histone demethylase inhibitors revealed that certain derivatives could effectively induce apoptosis in cancer cells while sparing normal cells .
- Enzyme Inhibition : Investigations into the compound's ability to inhibit bacterial enzymes showed promise for developing new antibiotics targeting resistant strains .
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, or other critical cellular functions.
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs (e.g., Example 83) exhibit higher melting points (~300°C), suggesting greater crystalline stability compared to chlorinated or non-halogenated derivatives .
- Thioacetamide-linked compounds (target and ) show broader activity spectra, likely due to sulfur’s redox activity and hydrogen-bonding capacity .
Implications for Drug Design
The target compound’s design integrates features from multiple pharmacologically active scaffolds:
Pyrazolo-pyrimidine Core : Provides a rigid, planar structure for target engagement, as seen in kinase inhibitors .
Benzo[d][1,3]dioxolmethyl: Enhances blood-brain barrier penetration relative to polar groups like chromenone .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with a thioacetamide linked to a pyrazolo[3,4-d]pyrimidine derivative. The structural diversity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with pyrazolo[3,4-d]pyrimidine cores have shown efficacy against various cancer cell lines by inhibiting key kinases involved in tumor progression.
- Antimicrobial Properties : The presence of the benzo[d][1,3]dioxole unit is associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- CNS Effects : Certain derivatives have been noted for their central nervous system effects, potentially serving as anxiolytics or neuroprotective agents.
The biological activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase and other signaling pathways critical for cancer cell survival and proliferation .
- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing CNS activity .
Antitumor Activity
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Efficacy
Another study tested the antimicrobial properties of derivatives containing the benzo[d][1,3]dioxole structure against Escherichia coli and Staphylococcus aureus. The results showed that these compounds significantly reduced bacterial viability compared to control groups, suggesting potential applications in treating infections .
Data Table: Biological Activities
Q & A
Q. How can computational tools aid in optimizing this compound?
- Workflow :
QSAR Modeling : Train models on pyrazolo[3,4-d]pyrimidine datasets to predict ADMET properties .
Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinity to prioritize synthetic targets .
MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
